molecular formula C9H10O4S B1455317 3-Methyl-4-(methylsulfonyl)benzoic acid CAS No. 1186663-65-9

3-Methyl-4-(methylsulfonyl)benzoic acid

Cat. No. B1455317
M. Wt: 214.24 g/mol
InChI Key: JVBNILACPMFONW-UHFFFAOYSA-N
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Patent
US08598164B2

Procedure details

Thionyl chloride (3.55 mL, 48.7 mmol) was added dropwise to a solution of 4-fluoro-3-methyl-benzoic acid (2.50 g, 16.2 mmol) in methanol (102 mL) at 0° C. The mixture was stirred at 50° C. for 2 hours. The reaction mixture was evaporated to dryness and the crude ester was then dissolved in N,N-dimethylformamide (10 mL). Sodium thiomethoxide (2.50 g, 35.7 mmol) was added and the reaction mixture was heated at 80° C. for 15 hours. The reaction mixture was then partitioned between 1M hydrochloric acid and ethyl acetate. The layers were separated and the organic layer was washed with 1M hydrochloric acid. The ethyl acetate layer was then dried over sodium sulfate, filtered, and evaporated to dryness. The resultant acid and ester mixture was suspended in acetic acid (20 mL). Hydrogen peroxide (5.0 mL of 30% w/w) was added and the reaction mixture was heated at 80° C. for 2 hours. The reaction mixture was diluted with water (20 mL) and the resulting mixture was extracted three times with 50 mL portions of ethyl acetate. The combined organics were evaporated to dryness and the residue was dissolved in tetrahydrofuran (10 mL). Water (10 mL) and lithium hydroxide (1.17 g, 48.7 mmol) were then added and the reaction mixture was heated at 65° C. for 4 hours. The reaction mixture was diluted with water (20 mL) and the resulting mixture was extracted three times with 20 mL portions of ethyl acetate. The aqueous layer was then made acidic with aqueous 6M hydrochloric acid and was extracted 3 times with 50 mL portions of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered, and evaporated to dryness to yield 3-methyl-4-methylsulfonyl-benzoic acid (2.25 g, 72%) as a white solid. ESI-MS m/z calc. 214.0. found 215.0 (M+1)+; Retention time: 0.97 minutes (3 min run). 1H NMR (400 MHz, DMSO) δ 13.48 (s, 1H), 8.07-7.94 (m, 3H), 3.27 (s, 3H), 2.70 (s, 3H).
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.17 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](Cl)(Cl)=[O:2].F[C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[CH3:15].C[S-].[Na+].[OH-:19].[Li+].[CH3:21]O>O>[CH3:15][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:6]=1[S:1]([CH3:21])(=[O:2])=[O:19])[C:10]([OH:12])=[O:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.55 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
102 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.17 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the crude ester was then dissolved in N,N-dimethylformamide (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 80° C. for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between 1M hydrochloric acid and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 1M hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
Hydrogen peroxide (5.0 mL of 30% w/w) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 80° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted three times with 50 mL portions of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organics were evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in tetrahydrofuran (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 65° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted three times with 20 mL portions of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
made acidic with aqueous 6M hydrochloric acid and was extracted 3 times with 50 mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=CC1S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.